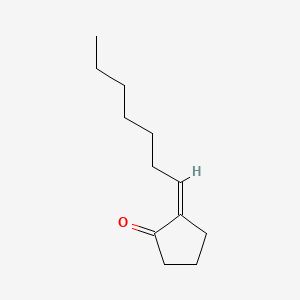
(Z)-2-Heptylidenecyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Heptylidenecyclopentanone is an organic compound characterized by a cyclopentanone ring with a heptylidene substituent in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Heptylidenecyclopentanone typically involves the aldol condensation of cyclopentanone with heptanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Heptylidenecyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptylidene group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Heptylidenecyclopentanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions. Its structural features allow it to act as a substrate or inhibitor in various biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of (Z)-2-Heptylidenecyclopentanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include enzyme inhibition and receptor activation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Heptylidenecyclopentanone: The E-isomer of the compound, differing in the configuration of the heptylidene group.
Cyclopentanone: The parent compound without the heptylidene substituent.
Heptanal: The aldehyde used in the synthesis of (Z)-2-Heptylidenecyclopentanone.
Uniqueness
This compound is unique due to its Z-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interaction with biological targets, making it different from its E-isomer and other related compounds.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(2Z)-2-heptylidenecyclopentan-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8- |
InChI Key |
PBNMXJOZTAVFCR-FLIBITNWSA-N |
Isomeric SMILES |
CCCCCC/C=C\1/CCCC1=O |
Canonical SMILES |
CCCCCCC=C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















